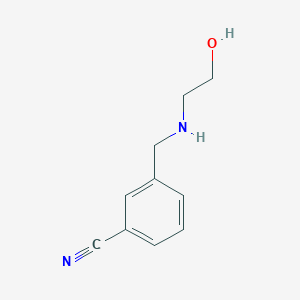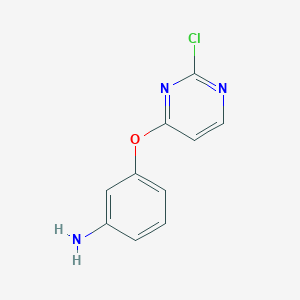
3-((2-Chloropyrimidin-4-yl)oxy)aniline
Vue d'ensemble
Description
“3-((2-Chloropyrimidin-4-yl)oxy)aniline” is a chemical compound with the molecular formula C10H8ClN3O . It belongs to the family of Janus kinase inhibitors (JAK inhibitors), which are compounds that modulate the activity of Janus.
Molecular Structure Analysis
The molecular structure of “3-((2-Chloropyrimidin-4-yl)oxy)aniline” consists of a pyrimidine ring attached to an aniline group via an oxygen atom . The molecular weight of the compound is 221.646 g/mol .Applications De Recherche Scientifique
-
Pharmacology and Medicinal Chemistry
- This compound is used in the synthesis of pharmacologically active decorated six-membered diazines . Diazines are reported to exhibit a wide range of pharmacological applications, including antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .
- The synthetic approaches applied in preparing selected FDA approved drugs with pyrimidine as a central unit bearing different substituents will be intensively explored .
- The results of these applications are diverse and depend on the specific drug and its mechanism of action .
-
- This compound has been used in the design, synthesis, and evaluation of several 2-substituted aniline pyrimidine derivatives as highly potent dual inhibitors of Mer and c-Met kinases for effective tumor treatment .
- Compound 18c, which includes “3-((2-Chloropyrimidin-4-yl)oxy)aniline”, emerged as a standout candidate . It demonstrated acceptable safety profiles in hERG tests, induced significant dose-dependent cytotoxicity in cancer cells (HCT116) in apoptosis assay, and inhibited cancer cell (HCT116) migration .
- The results of these studies show promising potential for the use of this compound in cancer treatment .
-
- This compound is used in the Buchwald–Hartwig reaction, a carbon-nitrogen cross-coupling reaction that is an important conversion in organic synthesis . Arylamines, one of the products of this reaction, are key frameworks in several natural products, pharmaceuticals, and other biologically active compounds .
- The reaction of different aromatic amines and “3-((2-Chloropyrimidin-4-yl)oxy)aniline” using Pd 2 (dba) 3 and X-Phos under microwave irradiation generated the desired N-tert-butyl-3-[[2-(arylamino)pyrimidin-4-yl]amino]benzenesulfonamide .
- The results of these applications are diverse and depend on the specific reaction and its products .
-
- “3-((2-Chloropyrimidin-4-yl)oxy)aniline” is used in the total synthesis of natural products . This is part of the broader field of organic chemistry, where the goal is to recreate complex, naturally occurring molecules in the lab .
- The specific methods and results can vary greatly depending on the specific natural product being synthesized .
-
- This compound is used in chemical synthesis, particularly in reactions involving iron, ammonium chloride, and sodium hydroxide in ethanol and water .
- The reaction of different aromatic amines and “3-((2-Chloropyrimidin-4-yl)oxy)aniline” using Pd 2 (dba) 3 and X-Phos under microwave irradiation generated the desired N-tert-butyl-3-[[2-(arylamino)pyrimidin-4-yl]amino]benzenesulfonamide .
- The results of these applications are diverse and depend on the specific reaction and its products .
-
- “3-((2-Chloropyrimidin-4-yl)oxy)aniline” is used in the synthesis of pharmaceuticals, such as etravirine .
- The process for etravirine comprises reacting 4- [ [6-chloro-5-bromo-2 [ (4-cyanophenyl) amino]-4- pyrimidinyl]oxy-3, 5-dimethylbenzonitrile with ammonia .
- The results of these applications are diverse and depend on the specific drug and its mechanism of action .
Propriétés
IUPAC Name |
3-(2-chloropyrimidin-4-yl)oxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O/c11-10-13-5-4-9(14-10)15-8-3-1-2-7(12)6-8/h1-6H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCYKCLLZDOOWEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=NC(=NC=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((2-Chloropyrimidin-4-yl)oxy)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[5-[2-(Allylthio)pyridin-3-yl]-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid](/img/structure/B1386491.png)
![4-{2-[5-(Trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}benzonitrile](/img/structure/B1386492.png)
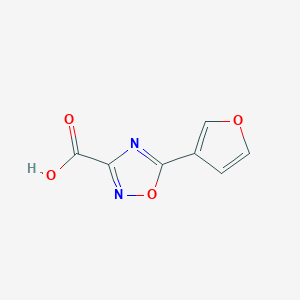
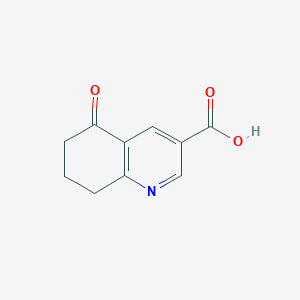
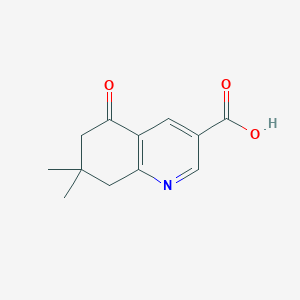
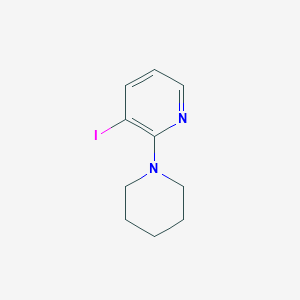
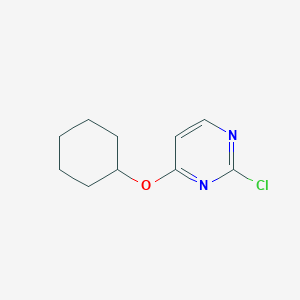
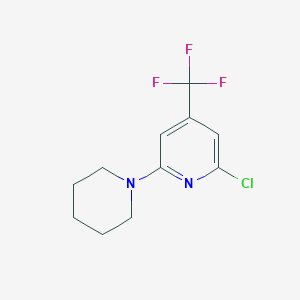
![tert-Butyl 4-[2-(4-Formylphenoxy)ethyl]piperazine-1-carboxylate](/img/structure/B1386503.png)
![3-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}aniline](/img/structure/B1386504.png)
![N-Methyl-N-[(5-piperidin-1-yl-2-furyl)methyl]amine](/img/structure/B1386507.png)
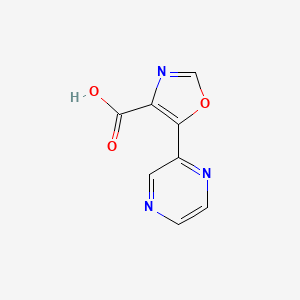
![[5-(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid](/img/structure/B1386510.png)
